molecular formula C6H14ClNO B3251327 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride CAS No. 2089291-74-5

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B3251327
CAS No.: 2089291-74-5
M. Wt: 151.63
InChI Key: MTKMKFLGNYCBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of DL-THP involves the reaction of cyclobutanone with ammonium acetate in the presence of a reducing agent. The resulting product undergoes reductive amination with ethylamine , leading to the formation of 3-(2-aminoethyl)cyclobutan-1-ol. The final step involves protonation with hydrochloric acid to yield the hydrochloride salt .


Molecular Structure Analysis

DL-THP features a four-membered cyclobutane ring with an aminoethyl group attached. The hydrochloride salt adds a chloride ion to the amino group. The compact ring structure contributes to its unique properties .


Chemical Reactions Analysis

DL-THP can participate in various chemical reactions, including alkylation , acylation , and oxidation . Its reactivity arises from the presence of the amino group and the strained cyclobutane ring. Researchers have explored its use as a building block in organic synthesis .


Physical and Chemical Properties Analysis

  • Physical Form : DL-THP hydrochloride exists as a white powder .
  • Melting Point : The compound melts at approximately 120°C .
  • Solubility : It is soluble in water and ethanol .
  • Stability : DL-THP is stable under normal storage conditions .

Mechanism of Action

DL-THP’s mechanism of action is multifaceted. It can act as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds. Additionally, its cyclic structure may influence interactions with biological receptors or enzymes .

Safety and Hazards

  • Pictograms : DL-THP is classified with the GHS07 pictogram, indicating a warning .
  • Hazard Statements : It may cause skin and eye irritation (H315, H319) and respiratory irritation (H335) .
  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .

Future Directions

Research on DL-THP continues to explore its applications in asymmetric synthesis, medicinal chemistry, and materials science. Investigating its biological activity and potential therapeutic uses remains an exciting avenue for future studies .

: Enamine - 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride : AChemBlock - 3-(1-aminoethyl)cyclobutan-1-ol hydrochloride : Smolecule - this compound

Properties

IUPAC Name

3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKMKFLGNYCBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Reactant of Route 2
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Reactant of Route 3
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Reactant of Route 4
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Reactant of Route 6
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

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